(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-6-5-9(8-15)7-14-10/h5-7,15H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVOCILWMXPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590550 | |
| Record name | [6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309601-94-2 | |
| Record name | [6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis
The starting material, 6-bromo-3-(hydroxymethyl)pyridine, is typically derived from 6-bromonicotinic acid. Reduction of the carboxylic acid group to a hydroxymethyl moiety is achieved via lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). For example, methyl 6-bromonicotinate reacts with LiAlH4 at 0°C to yield 6-bromo-3-(hydroxymethyl)pyridine with >85% efficiency.
Miyaura Borylation Reaction
The bromopyridine precursor undergoes Miyaura borylation using bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst. A representative procedure involves:
-
Catalyst : Pd(dppf)Cl (5 mol%)
-
Base : Potassium acetate (KOAc, 3 equiv)
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Temperature : 80°C under argon
-
Reaction Time : 12 hours
This method installs the boronate ester at the 6-position of the pyridine ring, yielding the target compound in 68–72% after column chromatography (silica gel, ethyl acetate/hexanes gradient).
Table 1: Optimization of Miyaura Borylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | Pd(PPh) | Pd(dppf)Cl | Pd(dppf)Cl |
| Solvent | Dioxane/Water | DMSO | DMSO |
| Base | NaCO | KOAc | KOAc |
| Yield | 58% | 71% | 71% |
Key Insight : Pd(dppf)Cl outperforms Pd(PPh) in DMSO due to enhanced stability of the active palladium species.
Protection-Deprotection Strategy for Enhanced Yield
Silyl Ether Protection
To prevent oxidation or side reactions of the hydroxymethyl group during borylation, a tert-butyldimethylsilyl (TBS) protecting group is introduced. The alcohol is protected via reaction with TBSCl and imidazole in dichloromethane, yielding 3-(TBS-O-methyl)-6-bromopyridine.
Borylation and Deprotection
The protected intermediate undergoes Miyaura borylation under standard conditions (Pd(dppf)Cl, KOAc, DMSO). Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxymethyl group, achieving an overall yield of 78–82%.
Table 2: Comparison of Protection Strategies
| Step | Reagents | Yield |
|---|---|---|
| Protection | TBSCl, Imidazole, CHCl | 92% |
| Borylation | Pd(dppf)Cl, BPin | 85% |
| Deprotection | TBAF, THF | 95% |
Advantage : This approach minimizes side reactions, improving overall yield by 10–15% compared to direct borylation.
Alternative Synthetic Routes
Suzuki Coupling with Preformed Boronic Esters
While less common, the target compound can be synthesized via Suzuki-Miyaura coupling between a boronic ester-containing fragment and a hydroxymethylpyridine derivative. For instance, 3-(hydroxymethyl)pyridin-6-yl triflate couples with pinacol borane using Pd(OAc) and SPhos in toluene/water (1:1) at 90°C.
Hydroboration of Alkenes
A speculative route involves hydroboration of 3-vinylpyridine derivatives. However, regioselectivity challenges and competing side reactions render this method impractical for large-scale synthesis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity >99% is achieved using a YMC ODS-A column (150 mm × 4.6 mm) with 0.05% trifluoroacetic acid in acetonitrile/water gradient.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Hydrogenation using Pd/C (Palladium on carbon) as a catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ (Potassium carbonate) in an aqueous or alcoholic solvent.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aldehydes and Acids: Resulting from the oxidation of the methanol group.
Piperidine Derivatives: From the reduction of the pyridine ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Boronic acids have been extensively studied for their potential as anticancer agents due to their ability to inhibit proteasomes and other cancer-related enzymes. The compound has shown promising results in inhibiting glycogen synthase kinase 3 beta (GSK-3β), a target in various cancer therapies. In vitro studies have demonstrated that derivatives of this compound can effectively reduce cell viability in cancer cell lines, suggesting its potential as a lead compound for further development in anticancer drug discovery .
1.2 Neuroprotective Properties
Recent research indicates that this compound exhibits neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. In cellular models of tau-induced neurodegeneration, it was found to restore cell viability and significantly reduce inflammatory cytokine release (NO, IL-6, TNF-α) when tested under lipopolysaccharide (LPS) conditions . These findings highlight its potential use in developing treatments for neuroinflammatory disorders.
Synthetic Applications
2.1 Suzuki-Miyaura Coupling Reactions
The compound serves as an effective reagent in Suzuki-Miyaura coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. Its boronate ester functionality allows it to participate in cross-coupling reactions with various aryl halides to synthesize complex organic molecules . This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Material Science Applications
3.1 Organic Light Emitting Diodes (OLEDs)
The compound's boronate group can enhance the electronic properties of materials used in OLEDs. Research has indicated that incorporating boron-containing compounds can improve charge transport properties and overall device efficiency . This positions the compound as a candidate for further exploration in the development of advanced electronic materials.
3.2 Catalysis
In catalysis, boron-containing compounds like this one are utilized to facilitate various chemical reactions due to their Lewis acid properties. They can act as catalysts or catalyst precursors in organic transformations, enhancing reaction rates and selectivity .
Table 1: Summary of Biological Activities
Table 2: Material Properties and Applications
| Application | Description | Reference |
|---|---|---|
| OLEDs | Enhances electronic properties | |
| Catalysis | Acts as a catalyst precursor |
Case Studies
Case Study 1: GSK-3β Inhibition
In a study involving the synthesis of novel GSK-3β inhibitors, derivatives of the compound were tested for their ability to inhibit enzyme activity and reduce hyperphosphorylated tau levels in neuronal cells. The results indicated a significant dose-dependent response, making these compounds promising candidates for further evaluation in vivo .
Case Study 2: Organic Synthesis Applications
A series of experiments demonstrated the utility of this compound in synthesizing complex heterocycles via Suzuki coupling reactions with various aryl halides. The resulting products exhibited high yields and purity, showcasing the effectiveness of using boronic esters in organic synthesis .
Mechanism of Action
The mechanism by which (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The formation of the new carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Core Structural Variations
2.1.1 Aromatic Ring Substitution
- Benzene-based analogs: [3-(Dioxaborolan-2-yl)phenyl]methanol (2b) and [4-chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d) ():
- Replace the pyridine ring with benzene.
- 2d includes a chloro substituent, enhancing electrophilicity.
- Higher yields (86–90%) in synthesis compared to pyridine derivatives, attributed to benzene's stability . [4-(Dioxaborolan-2-yl)phenyl]methanol (2a) ():
- Boronic ester at the para position on benzene.
Demonstrates how positional isomerism affects reactivity in cross-coupling reactions.
- Naphthalene-based analog: (6-(Dioxaborolan-2-yl)naphthalen-2-yl)methanol ():
- Features a naphthalene ring, increasing hydrophobicity (MW 284.16 g/mol).
- Lacks nitrogen, reducing hydrogen-bonding capacity compared to pyridine derivatives .
2.1.2 Pyridine-based Analogs
- (4-(5-(Dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol (CAS 1171892-54-8) (): Biphenyl system with pyridine and benzene rings. Higher molecular weight (311.18 g/mol) and complexity vs. monosubstituted pyridines.
tert-Butyl carbamate derivatives ():
- tert-Butyl (2-(dioxaborolan-2-yl)pyridin-3-yl)carbamate :
- Bulky carbamate group reduces polarity (MW 320.20 g/mol).
- Protective group enhances stability but may hinder reactivity in cross-couplings .
2.2 Functional Group Variations
- Electron-withdrawing groups :
- CF3 group increases electrophilicity, contrasting with the hydroxymethyl group's electron-donating nature.
- Hydroxymethyl vs. non-polar groups: The target compound's -CH2OH group improves water solubility compared to analogs with tert-butyl or aryl groups.
Data Table: Key Comparative Properties
Biological Activity
The compound (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol is a boron-containing organic molecule that has garnered attention for its potential biological activities. Boron compounds have been studied for various pharmacological applications, including their roles in enzyme inhibition and as therapeutic agents against diseases such as cancer and viral infections.
- Molecular Formula: C₁₃H₁₈BNO₂
- Molecular Weight: 233.10 g/mol
- CAS Number: 24388-23-6
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with hydroxyl groups in serine and threonine residues of proteins, which can lead to inhibition of enzymatic activities.
Enzyme Inhibition
Research indicates that boronic acids and their derivatives can act as inhibitors of proteases and other enzymes. For instance, studies on similar boronic acid derivatives have shown their effectiveness in inhibiting the main protease (Mpro) of SARS-CoV-2, demonstrating their potential in antiviral applications .
Table 1: Inhibitory Activity of Boronic Acid Derivatives
| Compound Name | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Mpro | 20 | |
| Compound B | PLpro | 15 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against various cancer cell lines. Preliminary studies indicate that boron-containing compounds can induce apoptosis in cancer cells by disrupting cell cycle regulation and promoting DNA damage .
Case Studies
- Study on PKMYT1 Inhibition : A related study identified a selective inhibitor for PKMYT1 that demonstrated significant potency in cell-based assays. The introduction of boron-containing moieties enhanced the compound's efficacy against cancer cell growth .
- SARS-CoV-2 Protease Inhibition : Another investigation explored the inhibitory effects of boronic acids on SARS-CoV-2 Mpro. The findings indicated that modifications to the boronic acid structure could significantly enhance inhibitory activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that boron compounds generally exhibit favorable absorption characteristics but may present challenges related to metabolism and excretion.
Q & A
Q. What synthetic routes are commonly employed to prepare (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of a pyridine precursor. For example, halogenated pyridines (e.g., 3-chloro-5-(hydroxymethyl)pyridine) can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C . Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization from ethanol to achieve >95% purity. Monitoring via TLC and NMR ensures intermediate stability .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the boronate ester’s presence (broad singlet for dioxaborolane protons at ~1.3 ppm) and pyridine-methanol backbone integrity .
- FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (pyridine C=N) .
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 279.17) .
- X-ray Crystallography : To resolve stereoelectronic effects of the dioxaborolane ring on the pyridine moiety, if single crystals are obtainable .
Advanced Research Questions
Q. How does the methanol substituent at the pyridine-3-position influence reactivity in cross-coupling reactions?
Methodological Answer: The methanol group introduces steric hindrance and hydrogen-bonding capability, which can modulate reaction rates and regioselectivity. For example, in Suzuki couplings, the –CH₂OH group may slow transmetallation due to steric effects but enhance solubility in polar solvents (e.g., THF/H₂O). Comparative studies with non-hydroxylated analogs (e.g., 6-borylated-3-methylpyridine) show reduced yields (~15–20% decrease) in aryl couplings, attributed to competitive coordination of the –OH group with palladium intermediates . Optimizing ligand choice (e.g., SPhos over PPh₃) mitigates this .
Q. What are the stability profiles of this compound under varying experimental conditions, and how can degradation be minimized?
Methodological Answer: The compound is moisture-sensitive; hydrolysis of the boronate ester occurs rapidly in aqueous acidic/basic conditions, generating boronic acid derivatives. Stability studies (TGA/DSC) indicate decomposition onset at ~180°C in inert atmospheres . For long-term storage, keep under argon at –20°C in anhydrous DMSO or DMF. Degradation products (e.g., boric acid) can be identified via ¹¹B NMR (~18 ppm for trigonal boron species) .
Q. How can computational methods (e.g., DFT) elucidate electronic interactions between the dioxaborolane ring and pyridine-methanol system?
Methodological Answer: DFT calculations (B3LYP/6-31G*) reveal the dioxaborolane ring’s electron-withdrawing effect, which reduces electron density on the pyridine ring (NBO analysis). This enhances electrophilic substitution at the 2- and 4-positions of the pyridine. Frontier molecular orbital (FMO) analysis predicts HOMO localization on the boronate group, supporting its role as a nucleophile in cross-coupling .
Q. How do contradictory literature reports on reaction yields with this compound arise, and how can they be resolved?
Methodological Answer: Discrepancies often stem from varying catalytic systems or solvent purity. For instance, Pd(OAc)₂/xantphos in toluene yields 70–75% coupling efficiency, while PdCl₂(dtbpf) in DMF drops to 50–55% due to solvent coordination . Systematic reproducibility studies under controlled conditions (e.g., glovebox synthesis, degassed solvents) are critical. Meta-analyses of reaction parameters (e.g., TOF, TON) using platforms like SciFinder can identify optimal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
